molecular formula C20H26N8 B2416781 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane CAS No. 2320887-49-6

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane

Cat. No.: B2416781
CAS No.: 2320887-49-6
M. Wt: 378.484
InChI Key: IKHOTRBELFYHKP-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclobutyl group, a diazepane ring, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-2-15-13-21-20(22-14-15)27-10-4-9-26(11-12-27)18-8-7-17-23-24-19(28(17)25-18)16-5-3-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHOTRBELFYHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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